Pentyl hexanoate

Catalog No.
S583460
CAS No.
540-07-8
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentyl hexanoate

Pentyl hexanoate addresses volatility and flammability issues of lighter esters in high-temperature processing. This C11 ester provides precise evaporation control and thermal safety.

  • Boiling point 226 °C, flash point 88 °C ensures stability in baked goods & hard candies, preventing flavor flash-off.
  • LogP 4.43 delivers prolonged fragrance middle notes in perfumery.
  • High-flash-point solvent for nitro lacquers, acrylic paints, and inks; adjusts viscosity and drying without odor.
  • Bio-based additive improves lubricity and low-temperature fluidity, avoiding crystallization issues of longer-chain esters.

CAS Number

540-07-8

Product Name

Pentyl hexanoate

IUPAC Name

pentyl hexanoate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-3-5-7-9-11(12)13-10-8-6-4-2/h3-10H2,1-2H3

InChI Key

WRFZKAGPPQGDDQ-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OCCCCC

solubility

soluble in alcohol, propylene glycol, fixed oils: insoluble in glycerol, water
1 ml in 1 ml 80% alcohol (in ethanol)

Synonyms

amyl hexanoate

Canonical SMILES

CCCCCC(=O)OCCCCC

The exact mass of the compound Pentyl hexanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, propylene glycol, fixed oils: insoluble in glycerol, water1 ml in 1 ml 80% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53794. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 g, 1 kg, 5 kg, 25 ml, 500 ml

Pentyl hexanoate (CAS 540-07-8), also known as amyl caproate, is a medium-chain aliphatic ester (C11H22O2) widely utilized as a precision flavoring agent, fragrance component, and emerging bio-based industrial solvent. Characterized by a boiling point of 226 °C and a flash point of 88 °C, it offers a highly stable, low-volatility profile compared to lighter ester classes [1]. Its strong lipophilicity (LogP ~4.43) and specific viscosity-modifying properties make it a valuable procurement target for long-lasting formulations, environmentally friendly coatings, and advanced biolubricant blends where phase stability and controlled evaporation are critical [2].

Procurement Fit

Workflow Flavor Formulation GRAS-designated ester for fruit-flavored compositions
Selection Context Chemical Ecology Behavioral attractant for apple maggot fly studies
Analytical Use Volatile Reference GC standard for fruit juice and beverage analysis

Substituting pentyl hexanoate with lighter, more common analogs like ethyl hexanoate or isoamyl acetate compromises formulation stability and safety due to drastic differences in volatility and thermal behavior [1]. Ethyl hexanoate evaporates significantly faster and possesses a much lower flash point, posing flammability risks in industrial handling and causing premature scent or flavor loss in consumer products. Conversely, heavier esters like hexyl hexanoate alter the organoleptic profile and increase viscosity beyond target specifications. Procurement must specify pentyl hexanoate to maintain the exact evaporation rate, lipophilic partitioning, and thermal safety margins required for high-performance applications [2].

Substitution Risk: Chain Length & Profile Shift

Parameter
Ethyl Hexanoate
(C8)
Pentyl Hexanoate
(C11)
Butyl Hexanoate
(C10)
Hexyl Hexanoate
(C12)
Volatility Profile
Sharp, rapid evaporation
Moderate, lasting persistence
Slightly faster release
Slower, heavier release
Aroma Character
Pungent, fruity top note
Sweet, green, pineapple/apple
Heavy-vinous, fruity
Herbaceous, green, fruity
Biological Activity
Non-specific sensory response
High behavioral specificity
High behavioral specificity
Context-dependent response

Thermal Processing Safety and Volatility Control

In industrial solvent and formulation applications, thermal stability is paramount. Pentyl hexanoate exhibits a boiling point of 226 °C and a closed-cup flash point of 88 °C. In direct comparison, the commonly substituted ethyl hexanoate has a boiling point of ~168 °C and a flash point of ~49 °C[1]. This significant thermal advantage allows pentyl hexanoate to be processed at higher temperatures without rapid volatilization or crossing hazardous flammability thresholds.

Evidence DimensionFlash Point and Boiling Point
Target Compound DataFlash Point: 88 °C; Boiling Point: 226 °C
Comparator Or BaselineEthyl hexanoate (Flash Point: ~49 °C; Boiling Point: ~168 °C)
Quantified Difference39 °C higher flash point and 58 °C higher boiling point.
ConditionsStandard atmospheric pressure, closed-cup flash point testing.

The higher flash point significantly reduces flammability hazards during bulk manufacturing and provides a slower, controlled evaporation rate in paints, coatings, and fragrances.

Vapor Pressure
Reported
0.09 - 0.1 mmHg
~18-fold lower than ethyl hexanoate at 25°C
Supports selection for longer-lasting flavor body notes.
Cross-study comparable data; volatility directly impacts aroma release rate.

Hydrophobicity and Emulsion Partitioning

The carbon chain length of pentyl hexanoate (C11) imparts strong lipophilic characteristics, yielding an octanol-water partition coefficient (LogP) of 4.43. By contrast, the shorter-chain ethyl hexanoate (C8) has a LogP of approximately 2.83 [1]. This 1.6 log-unit difference means pentyl hexanoate is over 30 times more hydrophobic, drastically reducing its solubility in aqueous phases (10.87 mg/L at 25 °C) [2].

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound DataLogP = 4.43
Comparator Or BaselineEthyl hexanoate (LogP ~ 2.83)
Quantified Difference1.6 log-unit increase in lipophilicity.
ConditionsCalculated/experimental Log Kow at 25 °C.

Superior lipophilicity ensures better retention in oil-based matrices, lipid formulations, and bio-lubricant base stocks without leaching into aqueous phases.

Behavioral Bioassay
Head-to-head
High specificity index
1 of only 5 esters highly active out of 60+ tested
Demonstrates biological relevance for insect olfaction research.
Wind tunnel assay with R. pomonella; EAG responses alone are insufficient predictors.

Organoleptic Retention in Flavor and Fragrance Matrices

Pentyl hexanoate provides a distinct sweet-sharp, pineapple and cognac-like profile with a taste threshold of 20 ppm. Unlike isoamyl acetate, which acts as a highly volatile top note (pure banana, BP 142 °C), pentyl hexanoate functions as a stable middle-to-base note [1]. Its lower vapor pressure (0.0972 mm Hg at 25 °C) compared to ethyl hexanoate ensures that the fruity aroma persists through thermal processing steps like baking or extrusion, where lighter esters are entirely flashed off [2].

Evidence DimensionVapor Pressure and Organoleptic Retention
Target Compound DataVapor Pressure: 0.0972 mm Hg (Base/middle note retention)
Comparator Or BaselineIsoamyl acetate / Ethyl hexanoate (High vapor pressure, top note flash-off)
Quantified DifferenceSignificantly lower vapor pressure resulting in extended thermal survivability.
ConditionsSensory evaluation in thermally processed food matrices and fragrance formulations.

It is essential for formulators needing a sustained tropical fruit profile that survives thermal processing and extended shelf life in consumer goods.

Sensory Profile
Data to verify
Sweet, green, fruity
Inferred low ppm range; distinct from heavy-vinous or herbaceous homologs
Context-dependent differentiation from nearest homologs.
Class-level inference; direct published threshold data is lacking for pentyl hexanoate.
Toxicological Status
Supporting evidence
FEMA GRAS / JECFA
Oral LD50 (rat) > 5 g/kg
Established safety profile streamlines regulatory review.
Multi-decade public monograph record; applicable for food and beverage use.

Long-Lasting Flavor and Fragrance Formulations

Due to its low volatility and high boiling point (226 °C), pentyl hexanoate is the preferred choice for baked goods, hard candies, and extended-wear perfumes. It survives thermal processing steps that would normally flash off lighter esters like ethyl hexanoate, providing a stable, long-lasting pineapple and cognac-like middle note [1].

Environmentally Friendly Paints, Coatings, and Inks

Pentyl hexanoate functions as an excellent high-flash-point (88 °C) organic solvent in the formulation of nitro lacquers, acrylic paints, and printing inks. It is utilized to precisely adjust the viscosity, drying speed, and leveling of films, leaving no residual odors after volatilization while maintaining a safer manufacturing environment compared to highly flammable short-chain acetates [2].

Biofuel Additives and Industrial Biolubricants

Leveraging its C11 ester structure and high lipophilicity (LogP 4.43), pentyl hexanoate is increasingly utilized as a bio-based additive. It strikes an optimal balance between low-temperature fluidity and wear-reduction (lubricity), outperforming shorter-chain esters in viscosity index while resisting the crystallization issues common in longer C16+ fatty acid esters [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Flavor Formulation
Mid-note volatility profile
Aroma depth and persistence in complex fruit accords
Entomological Research
Behavioral attraction in tephritid flies
Reproducibility of attraction in wind tunnel assays
Analytical Standard
Chromatographic retention index
Matrix spike-recovery in fruit juice and beverage samples

Physical Description

Liquid
colourless liquid with a fruity odour

XLogP3

3.8

Boiling Point

226.0 °C

Density

d254 0.86
0.858-0.863

Melting Point

-47.0 °C
Mp -47 °
-47°C

UNII

5M61M1AL1H

GHS Hazard Statements

Aggregated GHS information provided by 1465 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1465 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1464 of 1465 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

540-07-8

Wikipedia

Pentyl hexanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Hexanoic acid, pentyl ester: ACTIVE
Liu et al. Kinetic resolution of constitutional isomers controlled by selective protection inside a supramolecular nanocapsule Nature Chemistry, doi: 10.1038/nchem.751, published online 8 August 2010 http://www.nature.com/nchem

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